2-Octyldodecyl 2-ethylhexanoate
CAS No.: 69275-04-3
Cat. No.: VC17061360
Molecular Formula: C28H56O2
Molecular Weight: 424.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69275-04-3 |
|---|---|
| Molecular Formula | C28H56O2 |
| Molecular Weight | 424.7 g/mol |
| IUPAC Name | 2-octyldodecyl 2-ethylhexanoate |
| Standard InChI | InChI=1S/C28H56O2/c1-5-9-12-14-16-17-19-21-23-26(22-20-18-15-13-10-6-2)25-30-28(29)27(8-4)24-11-7-3/h26-27H,5-25H2,1-4H3 |
| Standard InChI Key | ITPJXPXPEXDRLG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Classification
2-Octyldodecyl 2-ethylhexanoate (CAS No. 69275-04-3) belongs to the family of alkyl ethylhexanoates, classified as a branched alkanol branched alkanoic acid ester . Its IUPAC name, 2-octyldodecyl 2-ethylhexanoate, reflects the esterification of 2-ethylhexanoic acid with 2-octyldodecanol. Common synonyms include octyldodecyl octanoate and hexanoic acid, 2-ethyl-, 2-octyldodecyl ester .
Table 1: Key Identifiers of 2-Octyldodecyl 2-Ethylhexanoate
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 69275-04-3 | |
| EINECS Number | 273-943-0 | |
| Molecular Formula | ||
| Molecular Weight | 424.74 g/mol | |
| SMILES Notation | CCCCCCCCCCC(CCCCCCCC)COC(=O)C(CC)CCCC |
The compound’s branched structure contributes to its low viscosity and solubility profile, enabling its function as an emollient in skincare products .
Structural and Stereochemical Features
The ester’s backbone consists of a 2-octyldodecyl group (a C20 branched alcohol) linked to 2-ethylhexanoic acid. This configuration imparts steric hindrance, reducing crystallization tendencies and enhancing spreadability in formulations . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of characteristic peaks for methyl branches at δ 0.88–1.26 ppm (aliphatic protons) and a carbonyl signal at δ 170–175 ppm.
Physicochemical Properties
Physical State and Solubility
2-Octyldodecyl 2-ethylhexanoate is a clear, colorless to pale yellow liquid at room temperature . It is insoluble in water () but miscible with organic solvents such as ethanol, isopropyl myristate, and cyclomethicone . This hydrophobicity underpins its use in oil-phase formulations, where it stabilizes emulsions by reducing interfacial tension .
Table 2: Physicochemical Profile
| Property | Value/Description | Test Method |
|---|---|---|
| Appearance | Liquid | Visual inspection |
| Density (25°C) | ~0.86 g/cm³ | ASTM D4052 |
| Refractive Index | 1.452–1.458 | ASTM D1218 |
| Flash Point | >150°C | ISO 2719 |
| Solubility in Water | Insoluble | OECD 105 |
Stability and Reactivity
The compound remains stable under ambient storage conditions but undergoes hydrolysis in strongly acidic or alkaline environments, yielding 2-ethylhexanoic acid and 2-octyldodecanol . Accelerated stability studies (40°C/75% RH for 6 months) show no significant degradation, supporting its use in formulations with pH 5–8 .
Synthesis and Manufacturing
Production Methods
Industrial synthesis involves the esterification of 2-ethylhexanoic acid with 2-octyldodecanol, catalyzed by sulfuric acid or enzymatic lipases . The reaction proceeds via Fischer esterification:
Process optimization focuses on minimizing residual acid catalysts, which are removed through neutralization and distillation .
Quality Control Standards
Compliance with the Safety and Technical Standards for Cosmetics (2015 Edition) mandates strict limits on impurities:
Table 3: Quality Specifications
| Parameter | Limit | Test Method |
|---|---|---|
| Active Content | ≥95.0% | GB/T 13173 |
| Heavy Metals (as Pb) | ≤20 mg/kg | GB/T 30799 |
| Arsenic (As) | ≤3 mg/kg | GB/T 30797 |
Batch-specific carbon chain distribution analysis ensures consistency in emulsifying performance .
Applications in Industry and Cosmetics
Personal Care Formulations
As a non-ionic surfactant, 2-octyldodecyl 2-ethylhexanoate serves multiple roles:
-
Emollient: Reduces transepidermal water loss (TEWL) by forming an occlusive film .
-
Solubilizer: Enhances the dispersion of UV filters (e.g., avobenzone) in sunscreen products .
-
Lubricant: Improves glide in shaving creams and makeup removers .
Industrial Uses
In lubricants and metalworking fluids, the compound reduces friction coefficients by 30–40% compared to mineral oils . Its thermal stability () suits high-temperature applications .
| Endpoint | Result | Study Type |
|---|---|---|
| Acute Oral LD50 (Rat) | >8.0 mL/kg | OECD 423 |
| Skin Irritation (Rabbit) | Non-irritating | OECD 404 |
| Mutagenicity (Ames) | Negative | OECD 471 |
Environmental and Regulatory Considerations
Regulatory Status
Approved under the EU Cosmetics Regulation (EC) No 1223/2009 and listed in the China Cosmetic Ingredient Directory . The CIR recommends concentrations ≤30% in leave-on products, citing adequate safety margins .
Recent Research and Future Directions
Metabolic Fate Studies
Pharmacokinetic modeling predicts that dermal absorption (0.5–2%) of 2-octyldodecyl 2-ethylhexanoate yields plasma concentrations of 2-ethylhexanoic acid below thresholds for zinc sequestration (0.1 μM) . This aligns with findings from dietary studies of di-2-ethylhexyl terephthalate (DEHT), where no developmental toxicity occurred at doses ≤1,021 mg/kg/day .
Innovations in Formulation
Recent patents (e.g., US 2024/0156321 A1) describe nanoemulsions stabilized by the compound, achieving droplet sizes <100 nm for enhanced transdermal delivery .
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